D-Alanine ethyl ester hydrochloride
Overview
Description
D-Alanine ethyl ester hydrochloride is a white to off-white powder or crystal . It is used as an organic intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C5H12ClNO2 . Its molecular weight is 153.61 .Chemical Reactions Analysis
This compound is suitable for solution phase peptide synthesis . The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystal . The exact physical properties such as boiling point, melting point, and density are not specified .Scientific Research Applications
Biocatalytic Resolution : D-alanine is used in medicine, food, additives, and cosmetics. Esterase from Bacillus cereus shows high hydrolytic activity and stereoselectivity for the biocatalytic resolution of N-acetyl-DL-alanine methyl ester, a compound related to D-Alanine ethyl ester hydrochloride. This process involves immobilized Escherichia coli cells and can achieve high enantiomeric excess, indicating potential for efficient synthesis of stereochemically pure compounds (Zheng et al., 2018).
Tissue pH Biomarker : D-Alanine derivatives like [1-13C]-l-alanine ethyl ester are used as biomarkers for tissue pH in medical imaging. This compound can cross cell membranes and enable simultaneous assessment of intracellular and extracellular pH, important for diagnosing and understanding various physiological and pathological conditions (Chen et al., 2020).
Polycondensation Studies : The ethyl ester of D,L-alanine undergoes polycondensation, a process relevant in polymer chemistry. Factors like carbonic acid significantly influence this polycondensation, contributing to the understanding of polymer formation mechanisms (Korshak et al., 1954).
Radical Formation in Radiation Chemistry : Gamma-irradiated this compound has been studied for the formation of radicals, a subject of interest in radiation chemistry and material science. Such studies help understand the effects of radiation on various compounds (Bașkan & Aydın, 2013).
Chiral Discrimination and Sensor Applications : Modified carbon nanotubes with L-alanine ethyl ester demonstrate chiral discrimination between D- and L-tryptophan. This property is significant for developing sensors and devices for enantioselective recognition in analytical chemistry (Kang et al., 2010).
EPR Studies in Radiation Effects : Electron Paramagnetic Resonance (EPR) studies of gamma-irradiated L-alanine ethyl ester hydrochloride provide insights into radiation effects on molecular structures, useful in material science and radiation biology (Aydın et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Alanine ethyl ester hydrochloride plays a role in biochemical reactions, particularly in the formation of peptides It interacts with various enzymes and proteins during these reactions
Cellular Effects
D-Alanine, which is formed by the hydrolysis of this compound in the body , has been shown to have protective effects on cells under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to form D-Alanine . This process is facilitated by the reaction of ammonia with β-propiolactone
Metabolic Pathways
This compound is involved in the metabolic pathways of D-Alanine . D-Alanine is formed by the degradation of dihydrouracil and carnosine
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437027 | |
Record name | D-Alanine ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-09-5 | |
Record name | D-Alanine ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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